molecular formula C11H20N2O2 B568509 Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 118110-05-7

Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B568509
CAS No.: 118110-05-7
M. Wt: 212.293
InChI Key: JLRCBHBWRJJRDB-UHFFFAOYSA-N
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Description

Carbamic acid esters, particularly those with the 1,1-dimethylethyl (tert-butyl) ester group, are widely used in organic synthesis as protecting groups for amines and intermediates in pharmaceuticals. The compound Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) features a linear 5-cyanopentyl chain attached to the carbamate nitrogen.

Properties

IUPAC Name

tert-butyl N-(5-cyanopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-7,9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRCBHBWRJJRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 6-Aminohexanenitrile

The most widely reported method for synthesizing carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester involves the reaction of 6-aminohexanenitrile (C₆H₁₂N₂) with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. This reaction follows a nucleophilic acyl substitution mechanism, where the primary amine of 6-aminohexanenitrile attacks the electrophilic carbonyl carbon of Boc anhydride, resulting in the formation of the Boc-protected product.

General Reaction Scheme:

6-Aminohexanenitrile+(Boc)2OBaseN-Boc-6-aminohexanenitrile+Byproducts\text{6-Aminohexanenitrile} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{N-Boc-6-aminohexanenitrile} + \text{Byproducts}

Procedure:

  • Reagent Setup : A solution of 6-aminohexanenitrile (4.7 g, 40.0 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) is prepared under inert atmosphere.

  • Base Addition : Triethylamine (5.6 mL, 40.0 mmol) is added to the solution to deprotonate the amine and facilitate nucleophilic attack.

  • Boc Anhydride Introduction : Di-tert-butyl dicarbonate (8.7 g, 40.0 mmol) is introduced dropwise, and the mixture is heated under reflux for 48 hours.

  • Workup : The reaction is cooled, partitioned between water and ethyl acetate, and extracted three times with ethyl acetate. The organic layer is washed with 1M HCl and brine, dried over magnesium sulfate, filtered, and concentrated.

  • Purification : The crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (10–90%) to yield N-Boc-6-aminohexanenitrile (8.3 g, 93.2%).

Key Considerations:

  • Solvent Choice : THF is preferred due to its ability to dissolve both polar and non-polar reactants while maintaining anhydrous conditions.

  • Stoichiometry : Equimolar ratios of amine, base, and Boc anhydride ensure complete conversion.

  • Temperature and Time : Prolonged reflux (48 hours) ensures full consumption of starting materials, though microwave-assisted methods could reduce reaction time.

Reaction Conditions and Optimization

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency.

Parameter Optimal Conditions Alternatives Impact on Yield
Solvent Anhydrous THFDichloromethane, AcetonitrileTHF improves solubility.
Base TriethylamineDMAP, PyridineTriethylamine minimizes side reactions.
Temperature Reflux (66–70°C)Room temperatureHigher temperatures accelerate reaction.

Side Reactions and Mitigation

  • Nitrile Hydrolysis : The cyanopentyl group may hydrolyze to carboxylic acid under acidic or basic conditions. Maintaining neutral pH during workup prevents this.

  • Dimerization : Excess Boc anhydride can lead to overprotection. Stoichiometric control and gradual reagent addition mitigate this risk.

Workup and Purification Strategies

Extraction and Washing

  • Partitioning : Ethyl acetate/water partitioning removes unreacted Boc anhydride and water-soluble byproducts.

  • Acidic Wash : 1M HCl neutralizes residual triethylamine and hydrolyzes any unreacted anhydride.

  • Drying Agent : Anhydrous magnesium sulfate ensures complete removal of water, preventing emulsion formation.

Chromatographic Purification

Silica gel chromatography with a hexane/ethyl acetate gradient achieves >95% purity. The product elutes at Rf = 0.4–0.5 under 90% ethyl acetate.

Analytical Data and Characterization

Physical Properties

Property Value Source
Molecular Weight212.29 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in THF, DCM, Ethanol

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 1.50–1.70 (m, 4H, CH₂), 2.30 (t, 2H, CH₂CN), 3.15 (q, 2H, NHCH₂).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 2250 cm⁻¹ (C≡N), 1690 cm⁻¹ (C=O).

Industrial Production Considerations

Scale-Up Challenges

  • Cost Efficiency : Boc anhydride is expensive; recycling unreacted reagent via distillation improves cost-effectiveness.

  • Safety : Exothermic reactions require controlled addition and cooling systems to prevent thermal runaway.

Supplier Landscape

Supplier Purity Price (USD/g)
LEAPCHEM CO., LTD.>98%0.45
Hubei Danding Pharmaceutical>95%0.38
Henan Mengtai Pharmaceutical>97%0.42

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Carbamic acid esters are often explored for their potential as pharmaceuticals due to their ability to modulate biological activity. The specific applications of (5-cyanopentyl)-, 1,1-dimethylethyl ester include:

  • Drug Development: The compound can serve as a scaffold for developing new drugs targeting various diseases. Its structure allows for modifications that can enhance bioactivity and selectivity.
  • Inhibition Studies: Research has indicated that derivatives of carbamic acids can act as enzyme inhibitors in metabolic pathways, making them candidates for treating conditions like cancer and neurodegenerative diseases .

Agricultural Applications

In agriculture, carbamic acid derivatives are frequently used as pesticides and herbicides due to their effectiveness in controlling pests while being less harmful to the environment compared to traditional chemicals.

  • Pesticide Development: The compound's ability to interact with biological systems makes it suitable for developing novel pesticides that target specific pests without affecting beneficial organisms.
  • Fungicides: Research into carbamic acid esters has shown promise in developing fungicides that inhibit fungal growth effectively .

Materials Science

Carbamic acid esters also find applications in materials science:

  • Polymer Chemistry: They can be used as intermediates in the synthesis of polymers with specific properties, such as biodegradability and enhanced mechanical strength.
  • Coatings and Adhesives: Their chemical properties allow them to be incorporated into formulations for coatings and adhesives that require durability and resistance to environmental factors.

Case Study 1: Drug Development

A study published by researchers at UCSF demonstrated the use of carbamic acid derivatives in developing selective inhibitors for ULK1, a protein involved in autophagy. The study highlighted the compound's potential in modulating cellular processes relevant to cancer therapy .

Case Study 2: Agricultural Pesticides

Research conducted on the efficacy of carbamic acid-based pesticides showed significant reductions in pest populations while maintaining crop health. These studies emphasize the importance of such compounds in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyanopentyl chain may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related carbamic acid esters, focusing on substituent groups, molecular properties, and functional roles.

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Carbamates
Compound Name (9CI) Substituent Group CAS No. Molecular Formula Molecular Weight (g/mol) Notable Features
Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester 5-cyanopentyl Not provided Likely C₁₁H₂₀N₂O₂ ~228.29 (estimated) Linear chain with terminal nitrile
Carbamic acid, (2-hydroxy-5-hexenyl)-, 1,1-dimethylethyl ester 2-hydroxy-5-hexenyl 636986-01-1 C₁₁H₂₁NO₃ 215.29 Allylic hydroxyl and alkene groups
Carbamic acid, (2-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester 2-cyano-4-pyridinyl 262295-94-3 C₁₁H₁₃N₃O₂ 219.24 Aromatic pyridine ring with cyano group
Carbamic acid, [(1R)-2-cyclohexen-1-yl]-, 1,1-dimethylethyl ester (1R)-2-cyclohexen-1-yl 153833-66-0 C₁₁H₁₉NO₂ 197.27 Cyclohexene ring for stereoselective synthesis
Carbamic acid, (2-nitropropyl)-, 1,1-dimethylethyl ester 2-nitropropyl 220594-88-7 C₈H₁₆N₂O₄ 204.22 Nitro group for redox reactivity
Carbamic acid, 2-butenyl-, 1,1-dimethylethyl ester 2-butenyl 131971-66-9 C₉H₁₇NO₂ 171.24 Unsaturated alkene for conjugation

Physicochemical Properties

Polar Surface Area (PSA) and Reactivity
  • Target compound: The 5-cyanopentyl chain likely contributes to a moderate PSA (~58–60 Ų), similar to analogs like Carbamic acid, (2-hydroxy-5-hexenyl)-, 1,1-dimethylethyl ester (PSA: 58.6 Ų) . The nitrile group increases polarity but reduces hydrogen-bonding capacity compared to hydroxyl or amino groups.
  • Hydroxy-containing analogs : Compounds like Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (PSA: 58.56 Ų) exhibit higher solubility in polar solvents due to hydroxyl hydrogen bonding.
Stability and Hydrolysis
  • The tert-butyl ester group in all compounds confers stability under basic conditions but is prone to acidic hydrolysis.
  • The 2-nitropropyl analog may exhibit instability under reducing conditions due to the nitro group’s susceptibility to reduction.

Biological Activity

Carbamic acid derivatives have garnered interest in various fields, including agriculture and pharmacology, due to their diverse biological activities. This article focuses specifically on the biological activity of Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) , examining its pharmacological properties, toxicological data, and potential applications.

Chemical Structure and Properties

  • Chemical Name: Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester
  • CAS Number: 4248-19-5
  • Molecular Formula: C11_{11}H18_{18}N2_2O2_2
  • Molecular Weight: 214.28 g/mol
  • Melting Point: 105-108 °C

1. Pharmacological Effects

Carbamic acid esters are known for their role as muscle relaxants and analgesics. For instance:

  • Phenprobamate , a related compound, is utilized in treating muscle spasms and pain associated with musculoskeletal conditions .
  • The biological activity of carbamic acid derivatives often correlates with their structural characteristics, such as the presence of electron-withdrawing or electron-donating groups .

2. Toxicological Data

The toxicity profile of carbamic acid esters indicates low acute toxicity levels. In studies involving oral administration in rats:

  • The median lethal dose (LD50) is greater than 2000 mg/kg body weight .
  • Sub-lethal effects observed include histopathological changes in reproductive organs following prolonged exposure.

Table 1: Summary of Toxicological Findings

Study TypeDose (mg/kg)Observed Effects
Oral Toxicity>2000Low acute toxicity
Sub-chronic Study1000Degeneration of testes and reduced sperm count
Dermal Absorption0.1% w/wApproximately 4.5% absorption within four hours

3. Metabolic Pathways

The metabolism of carbamic acid esters typically involves oxidation and conjugation processes. In studies:

  • Major urinary metabolites include hydroxylated forms that indicate metabolic activation .
  • The metabolic pathways can significantly influence the biological activity and toxicity of these compounds.

Case Study 1: Herbicidal Activity

Research has shown that certain carbamic acid derivatives exhibit herbicidal properties. For example:

  • Compounds synthesized from benzoxazolinones demonstrated significant herbicidal effects on various crops at doses ranging from 5 to 10 kg/ha .

Case Study 2: Enzyme Induction

In vivo studies have indicated that carbamic acid derivatives can induce various cytochrome P450 enzymes:

  • Enzymes such as aniline hydroxylase and ethoxycoumarin-O-deethylase were activated in Wistar rats following exposure to carbendazim, a related compound .

Q & A

Q. Table 1: Example Reaction Parameters

StepReagents/ConditionsYield RangePurity (HPLC)Reference
CyanidationNaCN, DMF, 60°C, 12h65–78%>95%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C80–90%>98%

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm regiochemistry of the 5-cyanopentyl chain and Boc group. Key signals: tert-butyl protons (~1.4 ppm), nitrile carbon (~120 ppm) .
    • 2D NMR (HSQC, HMBC): Resolve overlapping signals and verify connectivity .
  • Liquid Chromatography-Mass Spectrometry (LC-MS):
    • Quantify purity (>98% by HPLC) and validate molecular weight (e.g., [M+H]⁺ ion) .
  • Fourier-Transform Infrared Spectroscopy (FTIR):
    • Identify nitrile (C≡N stretch ~2240 cm⁻¹) and carbamate (C=O stretch ~1700 cm⁻¹) functional groups .

Advanced Tip: Use chiral HPLC with a cellulose-based column to resolve enantiomers if stereochemical impurities are suspected .

Advanced: How does the 5-cyanopentyl substituent influence the compound’s reactivity compared to other alkyl chains?

Methodological Answer:
The 5-cyanopentyl group introduces unique electronic and steric effects:

  • Electronic Effects: The electron-withdrawing nitrile group destabilizes adjacent carbamate bonds, increasing susceptibility to hydrolysis under acidic/basic conditions. This necessitates careful pH control during synthesis and storage .
  • Steric Effects: The linear pentyl chain provides flexibility, enhancing solubility in polar solvents (e.g., acetonitrile) compared to bulkier analogs like phenyl esters .
  • Comparative Reactivity:
    • Hydrolysis Rate: 5-Cyanopentyl derivatives hydrolyze 2–3x faster than methyl or ethyl esters at pH 7.4 .
    • Nucleophilic Substitution: The nitrile group directs electrophilic attacks to the α-position, enabling selective functionalization .

Q. Table 2: Substituent Impact on Stability

SubstituentHydrolysis Half-Life (pH 7.4)Solubility (mg/mL, H₂O)
5-Cyanopentyl12h0.5
Methyl48h2.1
Phenyl72h0.1

Advanced: What hazards are associated with this compound, and how can risks be mitigated in laboratory settings?

Methodological Answer:
Based on analogs (e.g., ):

  • Hazard Classification:
    • Acute Toxicity (Oral, Category 4): LD₅₀ > 500 mg/kg (rat) .
    • Skin/Eye Irritation: Mild to moderate irritation observed in analogs with nitrile groups .
  • Risk Mitigation:
    • PPE: Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
    • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (TLV: 5 mg/m³) .
    • First Aid: Immediate rinsing with water for skin/eye contact; activated charcoal for ingestion .

Note: Conduct a COSHH assessment before use, as nitrile-containing compounds may release HCN under pyrolysis .

Basic: How should researchers ensure the compound’s stability during long-term storage?

Methodological Answer:

  • Storage Conditions:
    • Temperature: -20°C in amber vials to prevent photodegradation .
    • Humidity: Desiccate with silica gel to avoid hydrolysis of the carbamate .
  • Stability Monitoring:
    • Perform quarterly HPLC analyses to detect degradation products (e.g., free amine from Boc cleavage) .
    • Use Karl Fischer titration to ensure moisture levels <0.1% .

Advanced: What catalytic systems enhance stereoselective functionalization of this carbamate?

Methodological Answer:
For enantioselective synthesis of derivatives (e.g., chiral amines):

  • Asymmetric Catalysis:
    • Chiral Borohydrides: Sodium borohydride with (R)-BINOL ligands achieves >99% enantiomeric excess (ee) in ketone reductions .
    • Organocatalysts: Proline-derived catalysts enable Michael additions to the nitrile group with 85–90% ee .
  • Solvent Optimization: Mixed solvents (e.g., ethanol/chloroform) improve catalyst solubility and stereoselectivity .

Q. Table 3: Catalytic Performance Comparison

Catalyst SystemReactionee (%)Yield (%)
NaBH₄/(R)-BINOLKetone Reduction9978
L-ProlineMichael Addition8865

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